3-Ethyl 5-methyl 1-benzyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3-Ethyl 5-methyl 1-benzyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and multiple methyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 5-methyl 1-benzyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 5-methyl 1-benzyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
3-Ethyl 5-methyl 1-benzyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl 5-methyl 1-benzyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with antihypertensive properties.
Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.
Uniqueness
3-Ethyl 5-methyl 1-benzyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H26ClNO4 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 1-benzyl-4-(2-chlorophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26ClNO4/c1-5-31-25(29)22-17(3)27(15-18-11-7-6-8-12-18)16(2)21(24(28)30-4)23(22)19-13-9-10-14-20(19)26/h6-14,23H,5,15H2,1-4H3 |
InChI Key |
VLJWDGQMELQOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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